molecular formula C8H14FN B12981531 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine

6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine

Cat. No.: B12981531
M. Wt: 143.20 g/mol
InChI Key: TYSKMJKNXGQGAH-UHFFFAOYSA-N
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Description

6-(Fluoromethyl)bicyclo[410]heptan-3-amine is a bicyclic amine compound characterized by a fluoromethyl group attached to a bicyclo[410]heptane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cycloisomerization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic skeleton.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include fluorinated ketones, alcohols, and various substituted amine derivatives.

Scientific Research Applications

6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane: A similar compound without the fluoromethyl group.

    Bicyclo[3.1.0]hexane: A structurally related compound with a different ring size.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring fusion pattern.

Uniqueness

6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and metabolic profile, making it a valuable scaffold in various research and industrial applications.

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

6-(fluoromethyl)bicyclo[4.1.0]heptan-3-amine

InChI

InChI=1S/C8H14FN/c9-5-8-2-1-7(10)3-6(8)4-8/h6-7H,1-5,10H2

InChI Key

TYSKMJKNXGQGAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2CC1N)CF

Origin of Product

United States

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